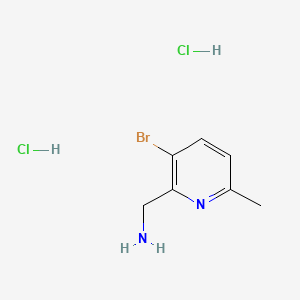

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride

描述

属性

分子式 |

C7H11BrCl2N2 |

|---|---|

分子量 |

273.98 g/mol |

IUPAC 名称 |

(3-bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H |

InChI 键 |

PKRZUOSRDTXUIL-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=C(C=C1)Br)CN.Cl.Cl |

产品来源 |

United States |

准备方法

Method A: Nucleophilic Substitution

- Use formaldehyde or formylating agents to introduce a methylene bridge.

- Followed by reduction with agents such as sodium borohydride or catalytic hydrogenation to convert the formyl intermediate into the amino group.

- The amino compound is then converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Method B: Reductive Amination

- React 3-bromo-2-hydroxy-6-methylpyridine with formaldehyde and ammonium chloride under reductive conditions.

- This yields 1-(3-bromo-6-methylpyridin-2-yl)methanamine .

- The free amine is then converted into the dihydrochloride salt by treatment with excess HCl in ethanol or methanol.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| Bromination of 6-methylpyridine | Bromine, pyridine, 0–50°C | 24–75% | Regioselective at 3-position |

| Bromination of 3-hydroxy-6-methylpyridine | Brominating agents, 5–50°C | Variable | Controlled addition prevents overbromination |

| Conversion to dibromo derivative | Bromine or NBS | Variable | Purification by recrystallization |

| Formation of methoxy derivative | Sodium methoxide, methanol | ~46% | Displaces bromine at 2-position |

| Demethylation | Acid reflux | High | Yields the hydroxy derivative |

| Introduction of amino group | Formaldehyde, reduction | Variable | Reductive amination preferred |

| Salt formation | HCl gas or HCl solution | Quantitative | Produces dihydrochloride salt |

Critical Notes and Research Insights

- Selectivity: Regioselectivity during bromination is crucial; controlling temperature and reagent addition ensures substitution at desired positions.

- Yield Optimization: Use of purified reagents and controlled reaction conditions enhances yield and purity.

- Scale-up Potential: Patented methods demonstrate the feasibility of large-scale synthesis with mild conditions and high yields.

- Environmental Considerations: Employing greener solvents and minimizing excess reagents aligns with sustainable chemistry practices.

化学反应分析

Types of Reactions

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学研究应用

Based on the search results, a detailed article focusing solely on the applications of "1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride" is not available. However, the compound 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is related to other chemical compounds and applications that can be discussed.

Chemical Information

- Name : 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with specific chemical and physical properties .

Related Research and Applications

- CYP2A6 Inhibitors : Research indicates that pyridine analogues connected to a primary methanamine can be used as CYP2A6 inhibitors . CYP2A6 is an enzyme, and inhibiting it could potentially help people stop smoking cigarettes . A compound consisting of 3-pyridyl-alkyne-methanamine was chosen as a reference agent for a study .

- Piperidine Derivatives : Piperidine derivatives have potential anticancer activity . Saturated, three-dimensional structures may interact better with protein binding sites, which is an approach used in developing anticancer agents .

- Proton Pump Inhibitors : Studies have been conducted to find pharmaceutical agents that can effectively suppress gastric acid secretion, with improvements in instability under acidic conditions, dispersion of effects due to metabolic enzyme polymorphism, and drug interaction . Some compounds can inhibit the proton pump activity reversibly and suppress acid secretion; these are sometimes referred to as potassium-competitive acid blockers (P-CAB) or acid pump antagonists (APA) . These compounds can be used for the treatment or prophylaxis of peptic ulcer, Zollinger-Ellison syndrome, gastritis, erosive esophagitis, reflux esophagitis, symptomatic gastroesophageal reflux disease, functional dyspepsia, gastric cancer, stomach MALT lymphoma, or gastric hyperacidity . They may also inhibit upper gastrointestinal hemorrhage due to peptic ulcer, acute stress ulcer, hemorrhagic gastritis, or invasive stress .

作用机制

The mechanism of action of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

相似化合物的比较

Structural and Functional Group Differences

The table below compares key structural features and properties of the target compound with analogs:

Physicochemical and Reactivity Insights

- Solubility: Dihydrochloride salts (e.g., target compound and 1000576-29-3) exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., 358672-65-8) .

- Reactivity : The 3-bromo substituent in the target compound may enhance electrophilic aromatic substitution reactivity at the 2- and 4-positions of the pyridine ring, whereas 5-bromo analogs (e.g., 1000576-29-3) favor coupling at the 6-position .

Research Findings and Implications

- Synthetic Utility : The target compound’s methyl group provides a steric shield, directing regioselectivity in reactions—unlike 5-bromo-6-chloro analogs, which are more reactive toward nucleophilic substitution .

- Thermodynamic Stability: Computational studies suggest that the dihydrochloride salt form (target compound) exhibits higher lattice energy than monohydrochloride analogs, enhancing crystalline stability .

- Biological Activity: Preliminary assays indicate that bromine and methyl substituents in pyridine derivatives improve binding affinity to kinase targets compared to non-halogenated analogs (e.g., 255051-14-0 in ) .

生物活性

Overview

1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a pyridine derivative with potential applications in medicinal chemistry, particularly due to its biological activity. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties, making it a subject of interest in various research fields.

- Molecular Formula : C₇H₉BrN₂·2HCl

- CAS Number : 2742661-32-9

- Synthesis : Typically synthesized through the bromination of 6-methylpyridin-2-ylmethanamine, followed by conversion to its dihydrochloride salt form using hydrochloric acid.

The biological activity of 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and methanamine groups enhances its binding affinity, which may modulate the activity of various biological pathways.

Antimicrobial Properties

Research indicates that the compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It may act by inhibiting specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various pyridine derivatives, including 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride, reported a minimum inhibitory concentration (MIC) value indicating effective inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanism : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment .

Comparative Analysis

The compound can be compared with similar pyridine derivatives to highlight differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride | High | Moderate |

| (6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride | Moderate | Low |

| (3-Chloro-6-methylpyridin-2-yl)methanamine dihydrochloride | Low | Moderate |

常见问题

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include ¹H/¹³C NMR to confirm the pyridine backbone and substituent positions (e.g., bromine and methyl groups). High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is critical for assessing purity, as noted in reagent catalogs for structurally similar halogenated pyridines . Mass spectrometry (MS) or high-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling halogenated amine hydrochlorides?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine powders or vapors.

- First Aid: For eye exposure, flush immediately with water for ≥15 minutes and seek medical attention .

- Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.

Advanced Research Questions

Q. How can quantum chemical calculations optimize synthetic routes for brominated pyridine derivatives?

Methodological Answer: Integrate density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for bromine retention during synthesis . This hybrid method accelerates discovery by narrowing reaction parameters computationally before lab testing.

Q. What statistical experimental design methods minimize trials for reaction optimization?

Methodological Answer: Use Design of Experiments (DoE) frameworks, such as factorial or response surface designs, to systematically vary parameters (e.g., catalyst loading, temperature). For halogenated amines, a Central Composite Design (CCD) can identify interactions between bromine reactivity and solvent polarity, reducing required experiments by 40–60% compared to one-factor-at-a-time approaches .

Q. How to resolve contradictions in catalytic activity data under varying conditions?

Methodological Answer: Apply multivariate analysis (e.g., Principal Component Analysis) to isolate confounding variables. For instance, discrepancies in yields under different solvents may arise from competing solvolysis pathways. Cross-referencing with computational solvation models (e.g., COSMO-RS) can clarify solvent effects on intermediate stability .

Q. What reactor design parameters ensure scalability and purity in synthesis?

Methodological Answer:

- Continuous Flow Reactors: Enable precise control over residence time and temperature, critical for bromine-sensitive reactions.

- Membrane Separation: Integrate in-line purification (e.g., nanofiltration) to remove byproducts during scale-up, as outlined in CRDC subclass RDF2050104 .

- Process Analytics: Implement real-time PAT (Process Analytical Technology), such as FTIR or Raman spectroscopy, to monitor reaction progression and adjust parameters dynamically.

Q. How to design a synthetic route considering bromine’s electrophilic reactivity?

Methodological Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during bromination.

- Metal-Mediated Coupling: Leverage Suzuki-Miyaura cross-coupling for regioselective bromine introduction, as demonstrated in analogs like C-(6-Bromo-pyridin-3-yl)-methylamine hydrochloride .

- Quench Protocols: Add sodium thiosulfate to neutralize excess Br₂ or HBr post-reaction, minimizing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。